molecular formula C18H27N7O5 B1448226 2-Amino-N6-(dimethylaminomethylidene)-N2-isobutyryl-2'-O-methyladenosine CAS No. 869354-83-6

2-Amino-N6-(dimethylaminomethylidene)-N2-isobutyryl-2'-O-methyladenosine

Cat. No. B1448226
M. Wt: 421.5 g/mol
InChI Key: DAFDBULCVDRJPA-OAJYMMENSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Amino-N6-(dimethylaminomethylidene)-N2-isobutyryl-2’-O-methyladenosine” is an exceptional and remarkable biomedical compound . It selectively targets intricate signaling pathways intrinsic to the sustenance and propagation of cancer cells .


Molecular Structure Analysis

The molecular formula of this compound is C18H27N7O5 . The InChI Key is DAFDBULCVDRJPA-OAJYMMENSA-N . The IUPAC Name is N-[6-[(E)-dimethylaminomethylideneamino]-9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]purin-2-yl]-2-methylpropanamide .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 421.46 . Unfortunately, other physical and chemical properties like density, boiling point, melting point, and flash point are not available in the current resources .

Scientific Research Applications

Synthesis and Properties in Oligonucleotides

Research has explored the use of 2-Amino-N6-(dimethylaminomethylidene)-N2-isobutyryl-2'-O-methyladenosine in the synthesis and modification of oligonucleotides. For example, studies have investigated the properties of self-complementary duplexes in oligodeoxyribonucleotides containing various methylated adenine derivatives, including 2'-deoxy-N6-methyladenosine and its analogs. These studies focus on the impact of methylation on the stability and properties of nucleic acid duplexes, which is crucial for understanding DNA and RNA functions (Seela, Kaiser, & Bindig, 1989). Another study examined the protection of the exocyclic amino function of 2-aminopurine during oligonucleotide synthesis, revealing insights into efficient synthesis methods (Fàbrega, Grijalvo, & Eritja, 2011).

Tertiary Amine Synthesis and Characterization

Research into tertiary amine-structured compounds, including those with stimulating response groups like diethylaminoethyl isobutyrate, provides insights into the synthesis and characterization of compounds containing tertiary amine structures. This research is significant for developing new materials and chemicals with specific properties and functions (Sun et al., 2021).

Structural Analysis and Tautomerism

Studies have also delved into the structural analysis and tautomerism of N6-substituted adenine derivatives, providing essential insights into the conformation and bonding properties of these molecules. Such research is crucial for understanding the biochemical and physical properties of nucleic acids and their components (Birnbaum, Kierdaszuk, & Shugar, 1984).

Nucleoside Analogues and Derivatives

The preparation of N7- and N9-alkyl derivatives of N6-[(dimethylamino)methylene]adenine and their further derivatization to produce α-branched acyclic nucleoside analogues is another area of research. These studies contribute to the development of new nucleoside analogues with potential applications in medicine and biotechnology (Hocková et al., 1999).

Modifications in mRNA and RNA Metabolism

Research into modifications like N6-methyladenosine (m6A) in mRNA and its impact on RNA metabolism is pivotal for understanding gene regulation and expression. The discovery of modifications such as N6-hydroxymethyladenosine (hm6A) and N6-formyladenosine (f6A) in mammalian mRNA illustrates the complexity and dynamic nature of RNA modifications and their role in cellular processes (Fu et al., 2013).

Computational Prediction in m6A Sites

Gene2vec, a computational method using deep learning techniques, has been developed for predicting m6A sites in mRNA sequences. This approach represents a significant advancement in bioinformatics and computational biology, offering new ways to understand and predict RNA modifications (Zou, Xing, Wei, & Liu, 2018).

properties

IUPAC Name

N-[6-[(E)-dimethylaminomethylideneamino]-9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]purin-2-yl]-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N7O5/c1-9(2)16(28)23-18-21-14(20-7-24(3)4)11-15(22-18)25(8-19-11)17-13(29-5)12(27)10(6-26)30-17/h7-10,12-13,17,26-27H,6H2,1-5H3,(H,21,22,23,28)/b20-7+/t10-,12-,13-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAFDBULCVDRJPA-OAJYMMENSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)OC)N=CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=O)NC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)OC)/N=C/N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N7O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-N6-(dimethylaminomethylidene)-N2-isobutyryl-2'-O-methyladenosine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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